molecular formula C23H21N5O3S2 B2963267 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1242971-80-7

2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No. B2963267
CAS RN: 1242971-80-7
M. Wt: 479.57
InChI Key: KXQDBMMZSIBODA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR and MS analysis . The presence of multiple aromatic rings would likely result in complex NMR spectra.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

The compound you’ve mentioned, known by its chemical name “2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide,” has several potential applications in scientific research. Here’s a comprehensive analysis focusing on unique applications:

Cancer Research

Compounds with the [1,2,4]triazolo[4,3-a]pyrimidine moiety have been studied for their potential as c-Met kinase inhibitors . This enzyme is often implicated in various forms of cancer, and inhibitors can be used to halt the progression of the disease. The related compounds have shown promising results against cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer), indicating potential applications in targeted cancer therapies.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate its potential biological activities given the presence of functional groups found in other biologically active compounds .

properties

IUPAC Name

2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S2/c1-14(2)15-5-7-16(8-6-15)24-19(29)13-33-23-26-25-22-27(12-17-4-3-10-31-17)21(30)20-18(28(22)23)9-11-32-20/h3-11,14H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQDBMMZSIBODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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